molecular formula C11H16N6S B13373368 N~2~-[2-(dimethylamino)ethyl]-6-(2-thienyl)-1,3,5-triazine-2,4-diamine

N~2~-[2-(dimethylamino)ethyl]-6-(2-thienyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13373368
M. Wt: 264.35 g/mol
InChI Key: JIJUGDLPMAAXMO-UHFFFAOYSA-N
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Description

N~2~-[2-(dimethylamino)ethyl]-6-(2-thienyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that contains a triazine ring substituted with a dimethylaminoethyl group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(dimethylamino)ethyl]-6-(2-thienyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with 2-(dimethylamino)ethylamine and 2-thiophenecarboxaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(dimethylamino)ethyl]-6-(2-thienyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl and dimethylaminoethyl groups.

    Reduction: Reduced derivatives with hydrogenated triazine or thienyl rings.

    Substitution: Substituted triazine derivatives with various nucleophiles.

Scientific Research Applications

N~2~-[2-(dimethylamino)ethyl]-6-(2-thienyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Biology: The compound is investigated for its role in biological systems, particularly in enzyme inhibition and receptor binding studies.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-[2-(dimethylamino)ethyl]-6-(2-thienyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N~2~-[2-(dimethylamino)ethyl]-1,3,5-triazine-2,4-diamine: Lacks the thienyl group, resulting in different chemical properties and biological activities.

    6-(2-thienyl)-1,3,5-triazine-2,4-diamine: Lacks the dimethylaminoethyl group, affecting its solubility and reactivity.

    2-(dimethylamino)ethyl-1,3,5-triazine-2,4-diamine: Lacks the thienyl group, leading to variations in its applications and effectiveness.

Uniqueness

N~2~-[2-(dimethylamino)ethyl]-6-(2-thienyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both the dimethylaminoethyl and thienyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N6S

Molecular Weight

264.35 g/mol

IUPAC Name

2-N-[2-(dimethylamino)ethyl]-6-thiophen-2-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H16N6S/c1-17(2)6-5-13-11-15-9(14-10(12)16-11)8-4-3-7-18-8/h3-4,7H,5-6H2,1-2H3,(H3,12,13,14,15,16)

InChI Key

JIJUGDLPMAAXMO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC(=NC(=N1)N)C2=CC=CS2

Origin of Product

United States

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